

The Enigmatic Profile of 2-Chloro-N,N-diethylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-N,N-diethylbenzamide

Cat. No.: B076033

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N,N-diethylbenzamide is a synthetic organic compound belonging to the extensive class of benzamides. While its direct historical discovery and development are not extensively documented in publicly available literature, its structural similarity to well-characterized compounds, notably the insect repellent N,N-diethyl-m-toluamide (DEET) and N,N-diethylbenzamide (DEB), provides a framework for understanding its potential synthesis, properties, and biological activities. This technical guide synthesizes the available information on **2-Chloro-N,N-diethylbenzamide** and its analogues to provide a comprehensive overview for research and development purposes.

Introduction

Benzamide derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antipsychotic, antihypertensive, antibacterial, and antimicrobial properties[1]. The substitution pattern on the benzene ring and the amide nitrogen significantly influences the compound's physicochemical properties and its interaction with biological targets. **2-Chloro-N,N-diethylbenzamide**, with its ortho-chloro substitution and diethylamide group, presents an intriguing candidate for further investigation. This document aims to consolidate the known data regarding its synthesis, properties, and potential biological relevance, drawing parallels with closely related structures.

Physicochemical Properties

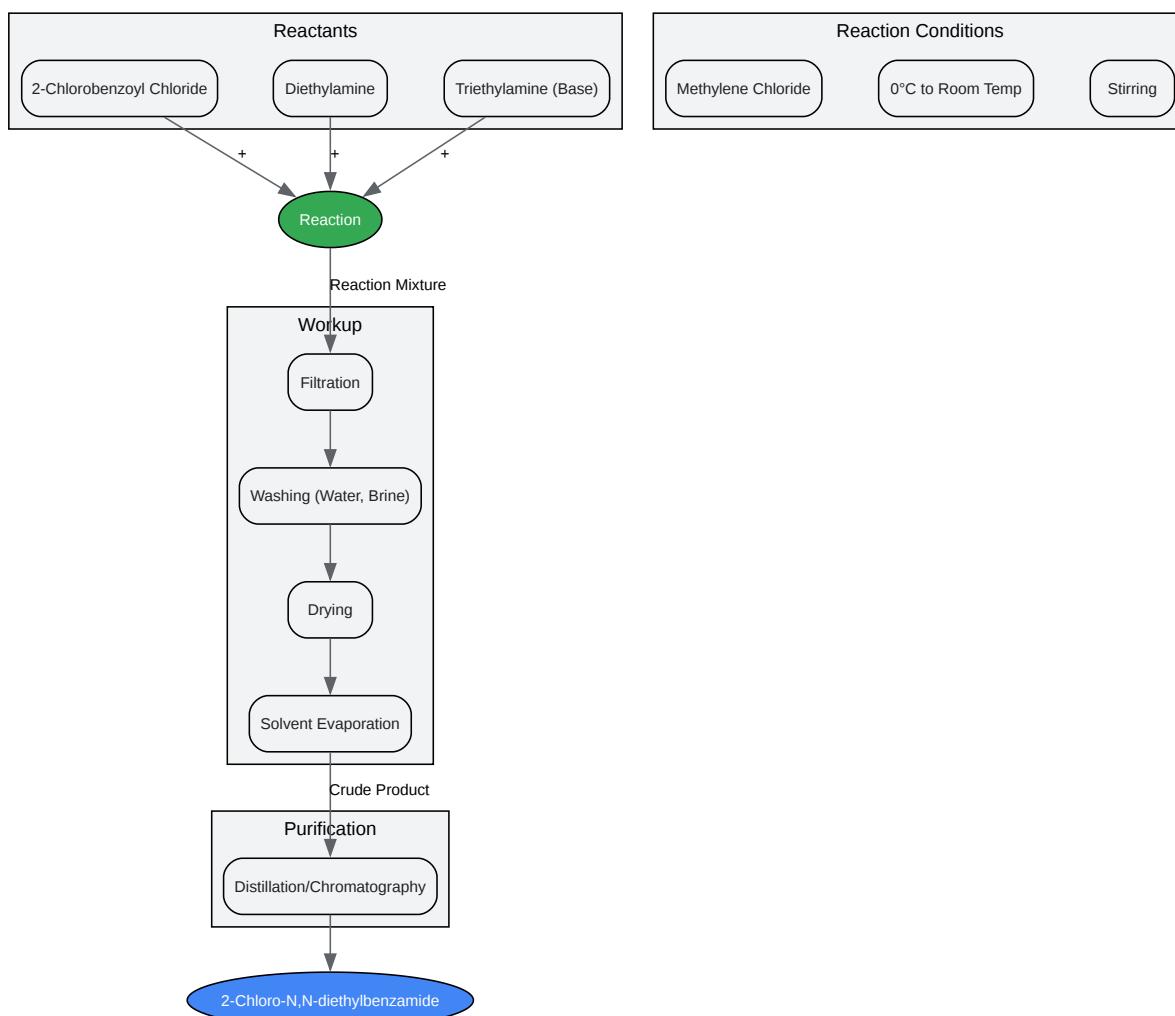
A summary of the key physicochemical properties of **2-Chloro-N,N-diethylbenzamide** is presented in Table 1. This data is crucial for its handling, formulation, and in silico modeling.

Property	Value	Source
Molecular Formula	C11H14ClNO	PubChem[2]
Molecular Weight	211.69 g/mol	PubChem[2]
IUPAC Name	2-chloro-N,N-diethylbenzamide	PubChem[2]
CAS Number	10345-79-6	PubChem[2]
SMILES	CCN(CC)C(=O)C1=CC=CC=C1Cl	PubChem[2]
Physical Description	Liquid (at 25 °C)	Sigma-Aldrich[3]
Boiling Point	148-150 °C at 55 mmHg	Sigma-Aldrich[3]
Density	1.089 g/mL at 25 °C	Sigma-Aldrich[3]
Refractive Index	n ₂₀ /D 1.47	Sigma-Aldrich[3]

Synthesis and Experimental Protocols

While a specific historical account of the first synthesis of **2-Chloro-N,N-diethylbenzamide** is not readily available, its synthesis can be inferred from standard organic chemistry principles and published methods for analogous compounds. The most probable synthetic route involves the acylation of diethylamine with 2-chlorobenzoyl chloride.

General Synthesis of N,N-Diethylbenzamides


A general and widely used method for the synthesis of N,N-diethylbenzamides involves the reaction of a corresponding benzoyl chloride with diethylamine in the presence of a base to neutralize the hydrochloric acid byproduct[4].

Experimental Protocol:

- Dissolve diethylamine and a tertiary amine base (e.g., triethylamine) in an inert solvent such as methylene chloride.
- Cool the solution in an ice bath.
- Add the desired benzoyl chloride (in this case, 2-chlorobenzoyl chloride) dropwise to the cooled solution with continuous stirring.
- After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for several hours (e.g., 18 hours)[4].
- Remove the precipitated triethylamine hydrochloride by filtration.
- Wash the filtrate with water and brine, then dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
- Evaporate the solvent under reduced pressure to yield the crude product.
- Purify the product by distillation or chromatography.

A visual representation of this synthetic workflow is provided below.

General Synthesis of 2-Chloro-N,N-diethylbenzamide

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Chloro-N,N-diethylbenzamide**.

Biological Activity and Potential Applications

Direct studies on the biological activity of **2-Chloro-N,N-diethylbenzamide** are scarce. However, significant insights can be drawn from its structural analogues.

Insect Repellent Activity

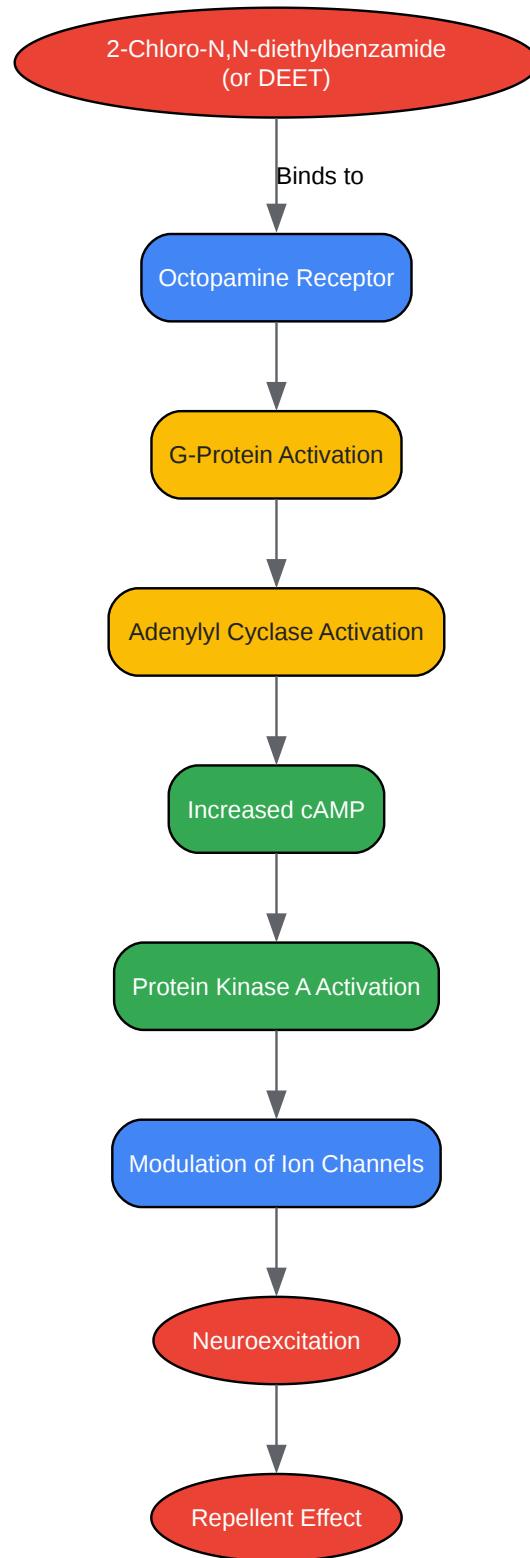
The parent compound, N,N-diethylbenzamide (DEB), has been investigated as an insect repellent^{[5][6]}. A study comparing DEB with DEET (N,N-diethyl-3-methylbenzamide) and DEPA (N,N-diethylphenylacetamide) assessed their efficacy and toxicity. While all three showed repellent properties, DEB exhibited some respiratory toxicity in mice at higher concentrations^[7]. Another study on a formulation named TRIG, containing 15% N,N-diethylbenzamide, demonstrated significant protection against *Anopheles arabiensis* and *Culex quinquefasciatus* mosquitoes^[6].

Table 2: Comparative Repellent Activity of N,N-Diethylbenzamide (TRIG) and DEET

Repellent	Mosquito Species	Application Rate	Protection (%)	Complete Protection Time (hrs)
TRIG (15% DEB)	An. arabiensis	Recommended dose	>90	~6
TRIG (15% DEB)	Cx. quinquefasciatus	Recommended dose	>90	~6
DEET (20%)	An. arabiensis	Recommended dose	>90	~6
DEET (20%)	Cx. quinquefasciatus	Recommended dose	>90	~6

Source: Adapted from a field study on TRIG and DEET^[6].

The presence of the chloro group in the ortho position of **2-Chloro-N,N-diethylbenzamide** may modulate its volatility, binding to insect olfactory receptors, and overall repellent efficacy.


Proposed Mechanism of Action (Inferred from DEET)

The precise mechanism of action for DEET, and by extension other diethylbenzamides, is still under investigation but is thought to involve multiple pathways[8][9]. It is hypothesized that DEET acts by:

- Olfactory Confusion: Confusing or inhibiting mosquito odorant receptors at a distance, making it difficult for them to locate a host[8].
- Contact Repellency: Acting as a contact irritant through mosquito chemoreceptors[8].
- Octopaminergic System Modulation: Recent studies suggest that DEET may exert its neurotoxic effects in insects by targeting octopaminergic synapses, leading to neuroexcitation[9].

The proposed signaling pathway for the action of DEET on octopamine receptors is illustrated below. It is plausible that **2-Chloro-N,N-diethylbenzamide** could share a similar mechanism of action.

Proposed Mechanism of Action via Octopamine Receptor

[Click to download full resolution via product page](#)

Caption: Inferred signaling pathway based on DEET's action.

Other Potential Biological Activities

Benzamide derivatives have been explored for a multitude of therapeutic applications. The structural features of **2-Chloro-N,N-diethylbenzamide** suggest that it could be a scaffold for developing agents with anti-inflammatory, antibacterial, or antifungal properties[10]. Further screening and derivatization are necessary to explore these possibilities.

Toxicity and Safety

Comparative inhalation toxicity studies have been conducted on N,N-diethylbenzamide (DEB). The acute LC50 value for a 4-hour exposure in male mice was found to be $>2.5\text{ g/m}^3$ [7]. However, irreversible depression in respiratory frequency was observed at concentrations of 277 mg/m³ and above[7]. This suggests that while having a relatively low acute toxicity, prolonged or high-concentration exposure to DEB may have adverse respiratory effects. The toxicity profile of **2-Chloro-N,N-diethylbenzamide** has not been specifically reported and would require dedicated toxicological studies.

Conclusion and Future Directions

2-Chloro-N,N-diethylbenzamide remains a compound with a largely unexplored potential. Based on the available data for its structural analogues, it is a promising candidate for investigation as an insect repellent and potentially as a scaffold for other bioactive molecules. Future research should focus on:

- Definitive Synthesis and Characterization: Establishing and optimizing a reproducible synthetic route and fully characterizing the compound using modern analytical techniques.
- Biological Screening: Conducting comprehensive in vitro and in vivo screening to determine its efficacy as an insect repellent and to explore other potential therapeutic activities.
- Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which it exerts its biological effects.
- Toxicological Evaluation: Performing detailed toxicity studies to establish a comprehensive safety profile.

This technical guide provides a foundational understanding of **2-Chloro-N,N-diethylbenzamide**, paving the way for further scientific inquiry into this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. 2-Chloro-N,N-diethylbenzamide | C11H14ClNO | CID 82566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N,N-diethylacetamide 97 2315-36-8 [sigmaaldrich.com]
- 4. prepchem.com [prepchem.com]
- 5. Metabolism of N,N-diethylbenzamide and N,N-diethyl-alpha,alpha'-13C-benzamide by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DEET - Wikipedia [en.wikipedia.org]
- 9. Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET) | PLOS One [journals.plos.org]
- 10. Buy 2-Chloro-N,N-diethyl-4-hydroxybenzamide [smolecule.com]
- To cite this document: BenchChem. [The Enigmatic Profile of 2-Chloro-N,N-diethylbenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076033#discovery-and-history-of-2-chloro-n-n-diethylbenzamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com